molecular formula C15H11F4NO3 B4726251 N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide

Cat. No.: B4726251
M. Wt: 329.25 g/mol
InChI Key: QAFMSUSTPFKVAD-UHFFFAOYSA-N
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Description

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide is a synthetic organic compound characterized by the presence of difluoromethoxy and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The reaction conditions often require the presence of a base, such as sodium hydroxide, and may involve the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is economically viable. The use of continuous flow reactors and other advanced technologies can help achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the benzamide core .

Mechanism of Action

The mechanism of action of N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is less common compared to other fluorinated compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO3/c1-22-12-7-8(5-6-11(12)23-15(18)19)20-14(21)13-9(16)3-2-4-10(13)17/h2-7,15H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFMSUSTPFKVAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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